molecular formula C24H33ClN2O2 B000613 Eprazinone dihydrochloride CAS No. 10402-53-6

Eprazinone dihydrochloride

Cat. No.: B000613
CAS No.: 10402-53-6
M. Wt: 417.0 g/mol
InChI Key: IBILYOQEISPYMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 317935 involves the reaction of 3-[4-(2-ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve dissolving the compound in dimethyl sulfoxide (DMSO) and then adding hydrochloric acid to precipitate the dihydrochloride salt .

Industrial Production Methods: Industrial production of NSC 317935 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: NSC 317935 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: NSC 317935 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

NSC 317935 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Rolapitant hydrochloride
  • Ezlopitant
  • Senktide
  • Neurokinin A (4-10)
  • Substance P (1-7)

Comparison: NSC 317935 is unique in its dual mucolytic and antitussive properties, which are not commonly found in other similar compounds. While other compounds may target neurokinin receptors, NSC 317935’s specific combination of properties makes it particularly effective in improving pulmonary function and reducing mucus production .

Biological Activity

Eprazinone dihydrochloride, commonly known as Eftapan, is a mucolytic agent with notable biological activities primarily related to respiratory conditions. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Pharmacological Properties

This compound exhibits multiple pharmacological effects:

  • Mucolytic Activity : It aids in the breakdown of mucus in the airways, facilitating easier expectoration. This property makes it beneficial for patients suffering from conditions characterized by excessive mucus production, such as bronchitis and pneumonia .
  • Bronchodilation : The compound has a direct relaxant effect on bronchial smooth muscle, which helps alleviate bronchospasms associated with respiratory diseases. This action is crucial for patients experiencing acute asthma attacks or chronic obstructive pulmonary disease (COPD) exacerbations .
  • Antitussive Effects : Eprazinone suppresses the cough reflex by acting on the central nervous system, specifically targeting the cough center to reduce coughing episodes .

The precise mechanism of action of eprazinone is not fully elucidated; however, several studies suggest its interaction with neurokinin receptors (NKRs). It has been shown to exhibit weak inhibition of NK1 receptor binding, which may contribute to its mucolytic and antitussive effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionMechanism of Action
MucolyticBreaks down mucus for easier clearanceUnknown; possibly involves NKRs
BronchodilatorRelaxes bronchial smooth muscleDirect action on smooth muscle
AntitussiveSuppresses cough reflexCentral nervous system modulation

Clinical Applications

Eprazinone is indicated for various respiratory conditions:

  • Chronic Bronchitis : Studies have shown that eprazinone therapy improves pulmonary function and arterial oxygen levels in patients with chronic bronchitis .
  • Acute Respiratory Infections : It is used to manage cough and phlegm associated with upper respiratory infections .
  • Asthma : The bronchodilatory effects make it useful in asthma management, particularly during acute episodes .

Case Study 1: Efficacy in Chronic Bronchitis

A clinical trial demonstrated that eprazinone significantly improved lung function and reduced symptoms in patients with chronic bronchitis. Patients receiving eprazinone showed marked improvement in forced expiratory volume (FEV1) and decreased dyspnea scores compared to a placebo group .

Case Study 2: Secretolytic Properties

In an experimental study involving normal rats, eprazinone was administered at varying doses (50, 100, and 200 mg/kg) over four days. The results indicated a significant increase in phospholipid levels in bronchoalveolar lavage fluid at the highest dose, supporting its secretolytic properties .

Adverse Effects

While generally well-tolerated, eprazinone can cause side effects such as:

  • Nausea
  • Vomiting
  • Diarrhea
  • Loss of appetite
  • Stomach discomfort

These adverse reactions are typically mild and transient but should be monitored during treatment .

Properties

CAS No.

10402-53-6

Molecular Formula

C24H33ClN2O2

Molecular Weight

417.0 g/mol

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H

InChI Key

IBILYOQEISPYMM-UHFFFAOYSA-N

SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Key on ui other cas no.

10402-53-6

Synonyms

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine
1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine
3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone
746 CE
Eftapan
eprazinone
eprazinone dihydrochloride
eprazinone dihydrochloride, 3-(14)C-labeled
eprazinone hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the pharmacological effects of Eprazinone dihydrochloride?

A1: this compound has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].

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